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Compound of Interest

Compound Name: Gallium arsenide

Cat. No.: B074776

Gallium Arsenide LEC Growth: Technical
Support Center

This technical support center provides troubleshooting guidance and frequently asked
guestions regarding the factors that affect the solid-liquid interface deflection during the Liquid
Encapsulated Czochralski (LEC) growth of gallium arsenide (GaAs).

Troubleshooting Guide

This guide addresses common problems encountered during LEC growth of GaAs, focusing on
issues related to interface deflection.

Q: Why are twinning and polycrystals forming in my grown GaAs ingot?

A: The formation of twins and polycrystals is often a direct consequence of an unstable or
improperly shaped growth interface.[1] Specifically, a concave interface (curving into the solid
crystal) promotes the propagation of defects and secondary grain nucleation from the ampoule
wall inward, leading to these structural issues.[2]

To resolve this, consider the following actions:

o Adjust Rotation Rates: The crucible rotation rate is a primary factor influencing interface
shape.[1] Experiment with increasing the crystal rotation rate, as this can have a significant
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flattening effect on the interface.[3] Be cautious with counter-rotation of the crystal and
crucible, as it can lead to a distorted interface.[3]

o Modify Thermal Gradients: A small temperature gradient can lead to a concave interface.[4]
While increasing the temperature gradient can help flatten the interface, an excessively high
gradient can increase thermal stress and dislocation density.[4][5] Fine-tuning heater
positioning and insulation can help achieve the desired thermal profile.[1]

Q: How can I reduce the high dislocation density in my GaAs crystal?

A: High dislocation density in LEC-grown GaAs is primarily caused by thermal stress.[1][5] The
shape of the solid-liquid interface plays a crucial role, as a convexly curved interface can lead
to a maximum of stresses near the periphery.[6]

To reduce dislocation density, focus on minimizing thermal stress:

o Optimize Interface Shape: Aim for a flat or slightly convex interface. This can be achieved by
carefully controlling the crystal and crucible rotation rates.[3][7] Proper selection of these
parameters is key to minimizing thermal stress.[7]

» Control the Thermal Environment: The main cause of dislocations is stress induced by large
thermal gradients during growth.[1] The LEC method is known for high thermal gradients
(100-150 K/cm).[5] Modifying the furnace design, such as insulation and heater geometry,
can help reduce these gradients.[1]

e Manage Encapsulant Thickness: The thickness of the boric oxide (B203) encapsulant can
influence the stress level at the crystal surface. A thicker encapsulant layer can help lower
the stress level.[6]

Q: What causes the growth interface to become concave?

A: A concave interface shape is typically a result of heat flow dynamics within the crucible. If the
radial temperature gradients are not properly controlled, heat can flow from the crucible walls
and up through the center of the melt, causing the edges of the crystal to grow faster than the
center.

Key contributing factors include:
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o Low Crystal Rotation: Insufficient crystal rotation fails to generate the necessary forced
convection to flatten the thermal profile in the melt under the crystal.[3]

e Crucible Rotation: High crucible rotation can enhance the downward flow of the melt beneath
the crystal, which may lead to an increased concave curvature of the interface.[3]

e Low Thermal Gradient: A small axial temperature gradient in the melt can contribute to the
formation of a concave interface.[4]

» High Pulling Rate: Increasing the growth rate can enhance the concavity of the interface.[6]

Frequently Asked Questions (FAQs)

Q: What is interface deflection and why is it important?

A: Interface deflection refers to the deviation of the solid-liquid interface from a perfectly flat
plane during crystal growth. The shape of this interface, whether it is convex (curving into the
melt), concave (curving into the solid), or flat, profoundly influences the quality of the resulting
crystal.[8] An improperly shaped interface can lead to defects such as dislocations, twins, and
polycrystals, which degrade the performance of semiconductor devices made from the crystal.

[11[2]
Q: What is the ideal solid-liquid interface shape for GaAs growth?

A: An approximately flat or slightly convex interface is generally considered ideal. A convex
interface helps to grow defects outward, away from the bulk of the solid crystal, minimizing the
likelihood of grains nucleating at the crucible wall and propagating inward.[2] This shape is
more stable and is suitable for growing crystals with low dislocation densities.[5]

Q: What is the primary factor affecting interface deflection in the LEC growth of GaAs?

A: Correlation and decision tree analysis of simulation data has shown that the crucible rotation
rate is the main factor affecting both interface deflection and the average interface thermal
gradients in the LEC growth of gallium arsenide.[1]

Q: How do crystal and crucible rotation rates influence the interface?
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A: Crystal and crucible rotations create forced convection in the melt, which alters the heat
transfer and temperature distribution.

o Crystal Rotation: Increasing the crystal rotation rate tends to flatten the interface. High
rotation rates can reverse the melt flow at the centerline beneath the crystal, pushing the
hotter melt radially outward and promoting a flatter or more convex interface.[3]

o Crucible Rotation: The crucible rotation rate is the most significant factor affecting interface
deflection.[1] Applying only crucible rotation can enhance the downward flow under the
crystal, increasing the interface curvature (making it more concave).[3]

o Co- and Counter-Rotation: For LEC GaAs growth, seed rotation is often cited around 33
RPM with crucible rotation at 7 RPM in the same direction.[9] Counter-rotation between the
crystal and crucible can result in a distorted interface shape.[3]

Q: What is the role of the B203 encapsulant?

A: In the LEC process, a layer of molten boric oxide (B203) is used to cover the surface of the
GaAs melt.[5] Its primary function is to prevent the volatile arsenic from decomposing and
evaporating from the melt, which would otherwise occur at the high temperatures required for
growth.[10] The B203 layer acts as a liquid seal under an inert gas overpressure (e.g., argon at
2MPa).[5] The encapsulant should be immiscible with the melt, have a lower density, and not
react with the melt or the crucible.[9][10] The presence of trace amounts of water (up to 1000
ppm) in the B20O3 can actually be beneficial for crystal growth, particularly in silica crucibles.
[10]

Quantitative Data Summary

The tables below summarize key quantitative parameters involved in the LEC growth of GaAs.

Table 1: Typical LEC Process Parameters for Gallium Arsenide
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Parameter Typical Value/Range Reference
Crucible Material Pyrolytic Boron Nitride (PBN) [5]
Heater Material Graphite [5]
Encapsulant Boric Oxide (B203) [5]
Ambient Atmosphere Argon [5]
Ambient Pressure ~2 MPa [5]
Rotation Rates (Seed &

) 0-20rpm [1]
Crucible)
Growth Rate (for <3 inch

<10 mm/h [1]

crystals)

Thermal Gradient

100 - 150 K/cm

[5]

Table 2: Influence of Key Parameters on Interface Shape and Crystal Quality

Parameter Change

Effect on Interface Shape

Impact on Crystal Quality

Increase Crystal Rotation

Flatter / More Convex[3]

Can reduce dislocations if

thermal stress is minimized.[7]

Increase Crucible Rotation

More Concave[3]

Can increase likelihood of

twinning/polycrystals.

Increase Thermal Gradient

Flatter / More Convex[4]

Increases thermal stress and

dislocation density.[4][5]

Increase Pulling Rate

More Concave

Can promote defect formation.

[4]

Experimental Protocols

Methodology for Optimizing Interface Shape
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Achieving a desired interface shape is an iterative process of adjusting growth parameters.
Below is a generalized protocol for systematically optimizing the interface shape to improve
crystal quality.

o Establish a Baseline:

o Begin with a standard set of growth parameters based on literature values (see Table 1).

o Use a high-quality seed crystal and ensure proper necking to minimize dislocation
propagation from the seed.[11]

o Complete a full growth run.

o Crystal Characterization:

o After growth, slice the ingot longitudinally.

o Use preferential etching techniques to reveal the interface shape (from striations) and the
distribution of dislocations (etch pits).

o Visually inspect for twinning and polycrystalline regions.

o Parameter Adjustment (Iterative Process):

o Based on the characterization, adjust one primary parameter at a time to observe its direct
effect. The crucible rotation rate is the most logical starting point as it is the most influential
factor.[1]

o lteration Example (Crucible Rotation): If the interface is concave, incrementally decrease
the crucible rotation rate or increase the crystal rotation rate in the next growth run.

o If the dislocation density is too high due to a convex interface, slightly reduce the thermal
gradient or adjust rotation rates to achieve a flatter interface.

o Maintain detailed logs of all parameters for each run (e.g., rotation rates, pull rate, heater
power, gas pressure).

e Analyze and Repeat:
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o Characterize the crystal from the new run.

o Compare the results to the previous run to determine the effect of the parameter change.

o Continue this iterative process of adjustment and characterization until the desired crystal
quality (low dislocation density, absence of twins) is consistently achieved, indicating an

optimized interface shape.

Visualizations

Diagram 1: Factors Influencing Interface Deflection and Crystal Quality

Control Parameters

Pull Rate

Increases

Increases

High Gradient

Interface Shape

Resulting Crystal Quality

Twinning &
Polycrystals

Convex

Crystal Rotation

Crucible Rotation
(Primary Factor)
e d adle

Flattens

\/

High Thermal Stress

—E

Click to download full resolution via product page

Low Dislocation Density
(Desired)

Caption: Key parameters affecting interface shape and resulting crystal quality.

Diagram 2: Experimental Workflow for Troubleshooting Interface Deflection
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Caption: Iterative workflow for optimizing GaAs crystal quality.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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